5-butyl-1H-tetrazole

Vue d'ensemble

Description

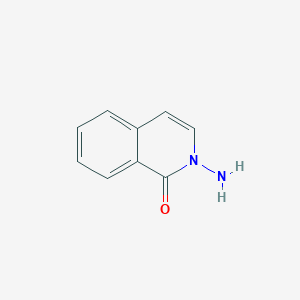

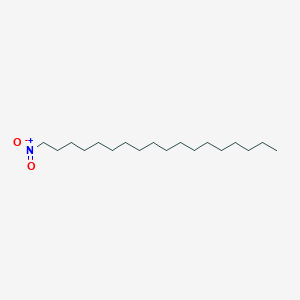

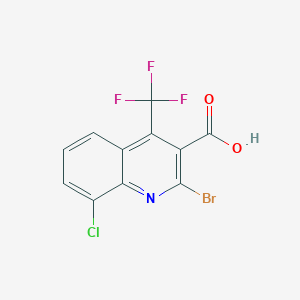

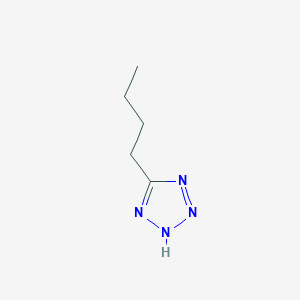

5-butyl-1H-tetrazole is a synthetic organic heterocyclic compound . It has a high nitrogen content and is stable over a wide pH range . It is also stable to various oxidizing and reducing agents . The molecule contains a total of 19 bonds. There are 9 non-H bond(s), 5 multiple bond(s), 3 rotatable bond(s), 5 aromatic bond(s), and 1 five-membered ring(s) .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, such as 5-butyl-1H-tetrazole, has been achieved through one-pot multi-component condensation reactions . This involves the reaction of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .

Molecular Structure Analysis

The molecular structure of 5-butyl-1H-tetrazole includes a five-membered ring with four nitrogen atoms and one carbon atom . It is categorized as a monosubstituted tetrazole .

Chemical Reactions Analysis

The pyrolysis process of 5-butyl-1H-tetrazole likely begins with a ring-opening reaction of the tetrazole ring . The main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition of 5-butyl-1H-tetrazole .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Tetrazoles serve as valuable carboxylic acid isosteres in drug development. The tetrazole ring mimics the carboxylic acid functional group, making it a suitable replacement. Researchers have incorporated 5-substituted 1H-tetrazoles into drug pharmacophores for various purposes, including antibacterial, anti-allergic, anti-inflammatory, and angiotensin II antagonist drugs . Their metabolic stability and bioisosterism contribute to their utility in drug design.

Antiviral Agents

Certain 5-substituted 1H-tetrazoles exhibit antiviral activity. For instance, they have been explored as potential inhibitors against HIV . Their unique structure and stability make them promising candidates for antiviral drug development.

Antibiotics

Tetrazoles have been investigated as bioisosteres for carboxylic acids in antibiotic compounds. Their stability and reactivity profiles make them attractive for enhancing drug efficacy .

Anti-Ulcer Agents

The tetrazole moiety has been considered for anti-ulcer drugs. Its stability and bioisosterism contribute to its potential therapeutic applications .

Anxiety Treatment

Researchers have explored tetrazoles, including 5-butyl-1H-tetrazole, for their anxiolytic properties. These compounds may modulate neurotransmitter systems involved in anxiety disorders .

Energetic Materials

While not directly related to biological applications, tetrazoles have been used in energetic materials. Their high nitrogen content, insensitivity, and thermal stability make them suitable for use in gun propellants and other explosive compositions .

Mécanisme D'action

Target of Action

5-Butyl-1H-tetrazole, also known as 5-butyl-2H-tetrazole, is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

The tetrazole ring is considered a biomimic of the carboxylic acid functional group . This means that 5-butyl-1H-tetrazole can interact with biological targets in a similar way to carboxylic acids.

Biochemical Pathways

Tetrazoles escape most of the Phase II biotransformation of carboxylic acids . This means that they are less likely to be metabolized and excreted, which can increase their bioavailability and duration of action.

Pharmacokinetics

As a tetrazole, it is expected to be resistant to metabolic degradation, which can increase its bioavailability .

Result of Action

As a tetrazole, it is expected to interact with biological targets in a similar way to carboxylic acids . This can result in various biological effects, depending on the specific target and the environmental conditions.

Action Environment

The action of 5-butyl-1H-tetrazole can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, tetrazoles are stable over a wide pH range and are also stable to various oxidizing and reducing agents . This means that the action of 5-butyl-1H-tetrazole can be relatively stable under different environmental conditions.

Orientations Futures

Tetrazoles, including 5-butyl-1H-tetrazole, have been the focus of significant research due to their utility as a pharmacophore in many interesting fields . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis . The future of 5-butyl-1H-tetrazole and other tetrazoles lies in further exploring their potential applications in various fields, including medicinal chemistry .

Propriétés

IUPAC Name |

5-butyl-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-4-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJRIBZRHLPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-, (6R,7R)-, compd. with N,N'-bis(phenylmethyl)-1,2-ethanediamine](/img/structure/B3277532.png)

![5-[(2-Methylpropyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B3277541.png)

![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)